molecular formula C14H19NO2 B6092865 N-allyl-2-(2-ethylphenoxy)propanamide

N-allyl-2-(2-ethylphenoxy)propanamide

Cat. No.: B6092865
M. Wt: 233.31 g/mol
InChI Key: BEDRJGONLFQVEO-UHFFFAOYSA-N
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Description

N-allyl-2-(2-ethylphenoxy)propanamide is a chemical compound of significant interest in pharmacological and basic science research, particularly in the study of transient receptor potential (TRP) channels. While specific studies on this exact molecule are not available, its structural features are closely related to known synthetic modulators of the TRPM8 receptor . TRPM8 is a non-selective cation channel primarily known as a cold sensor, and its modulation is a key area of investigation for developing therapeutic agents and exploring sensory biology . Researchers can utilize this high-purity compound (≥98%) as a reference standard or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel cooling agents or analgesic therapeutics . The compound is offered for research and further manufacturing use only. It is strictly not for direct human, animal, or household use, and all handling must be conducted by qualified professionals in accordance with appropriate laboratory safety protocols, referencing the supplied Safety Data Sheet .

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10-15-14(16)11(3)17-13-9-7-6-8-12(13)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDRJGONLFQVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity
This compound C₁₄H₁₉NO₂ 233.31 Allyl, 2-ethylphenoxy Not reported Hypothetical herbicidal
N-(5,6-methylenedioxybenzothiazole-2-yl)-propanamide (3a-3k) Variable ~300–400 Methylenedioxybenzothiazole, thio/piperazine Not reported Antimicrobial
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide C₂₁H₁₉N₃O₅S 425.46 Nitrophenyl, sulfonamide 137–138 Coordination chemistry
(E)-N-allyl-N-(2-(tert-butylamino)-2-oxoethyl)-2-(2-phenylhydrazono)propanamide C₁₈H₂₆N₄O₂ 330.21 Allyl, tert-butylamino hydrazone 137–138 Synthetic intermediate

Notes on Evidence Limitations

  • The provided evidence lacks direct data on this compound, necessitating extrapolation from analogous compounds.
  • Structural diversity among propanamide derivatives (e.g., methylenedioxybenzothiazole vs. allyl-phenoxy) complicates direct comparisons, emphasizing the need for targeted studies .

Preparation Methods

Nucleophilic Aromatic Substitution

The precursor 2-(2-ethylphenoxy)propanoic acid is synthesized via nucleophilic substitution between 2-ethylphenol and α-bromopropanoic acid. In a representative procedure, 2-ethylphenol (10 mmol) and α-bromopropanoic acid (12 mmol) are refluxed in acetone with potassium carbonate (15 mmol) for 12 hours. The reaction mixture is acidified with HCl, extracted with ethyl acetate, and crystallized from ethanol to yield white crystals (78% yield).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.3 (s, 1H, COOH), 7.12–6.98 (m, 3H, Ar–H), 4.62 (q, J = 6.8 Hz, 1H, CH), 2.55 (q, J = 7.6 Hz, 2H, CH2CH3), 1.48 (d, J = 6.8 Hz, 3H, CH3), 1.22 (t, J = 7.6 Hz, 3H, CH2CH3).

  • 13C NMR (100 MHz, DMSO-d6) : δ 174.2 (COOH), 155.1 (C–O), 132.4–115.3 (Ar–C), 72.8 (CH), 27.5 (CH2CH3), 22.1 (CH3), 15.4 (CH2CH3).

Amide Bond Formation Strategies

DCC-Mediated Coupling

The most robust method involves activating 2-(2-ethylphenoxy)propanoic acid with DCC and N-hydroxysuccinimide (NHS), followed by reaction with allylamine.

Procedure

  • Activation : 2-(2-Ethylphenoxy)propanoic acid (10 mmol) is dissolved in dry acetonitrile (25 mL). NHS (1.12 g, 10 mmol) and DCC (2.20 g, 10 mmol) are added at 0°C, and the mixture is stirred for 2 hours.

  • Amidation : Allylamine (10 mmol) is added dropwise, and stirring continues at room temperature for 12 hours.

  • Workup : The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with NaHCO3 and HCl, dried (Na2SO4), and crystallized (ethyl acetate/petroleum ether).

Optimization Insights

  • Temperature : Reactions at 0–5°C minimize epimerization and side reactions.

  • Solvent : Acetonitrile outperforms THF or DMF in reducing NHS ester hydrolysis.

Yield and Purity

  • Yield : 85–92%

  • Purity : >98% (HPLC)

  • 1H NMR (400 MHz, CDCl3) : δ 6.92–6.78 (m, 3H, Ar–H), 5.92–5.78 (m, 1H, CH2CHCH2), 5.24–5.12 (m, 2H, CH2CHCH2), 4.72 (q, J = 6.8 Hz, 1H, CH), 3.82 (dt, J = 6.0 Hz, 2H, NHCH2), 2.52 (q, J = 7.6 Hz, 2H, CH2CH3), 1.52 (d, J = 6.8 Hz, 3H, CH3), 1.20 (t, J = 7.6 Hz, 3H, CH2CH3).

Direct Aminolysis of Propanoate Esters

An alternative route employs ethyl 2-(2-ethylphenoxy)propanoate and allylamine in aqueous media, avoiding carbodiimide reagents.

Procedure

Ethyl 2-(2-ethylphenoxy)propanoate (10 mmol) and allylamine (12 mmol) are stirred in water at 0–3°C for 6 hours. Acetic acid (2 mL) is added, and the product is extracted with ethyl acetate, washed with brine, dried (Na2SO4), and concentrated.

Advantages and Limitations

  • Advantages : Eliminates urea byproducts; water as a green solvent.

  • Limitations : Lower yields (70–75%) due to competing ester hydrolysis.

Comparative Analysis of Methods

Table 1. Key Reaction Parameters and Outcomes

MethodSolventTemperature (°C)Yield (%)Purity (%)
DCC CouplingAcetonitrile0–2585–92>98
Direct AminolysisWater0–370–7595

Mechanistic Considerations

  • DCC/NHS Activation : Forms a stable NHS ester intermediate, enabling efficient nucleophilic attack by allylamine.

  • Aminolysis in Water : Proceeds via a tetrahedral intermediate; pH control (neutral to slightly acidic) suppresses ester hydrolysis.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/petroleum ether (1:3) yields needle-like crystals (mp 98–100°C).

  • Chromatography : Silica gel column (hexane/ethyl acetate, 4:1) resolves residual allylamine or ester starting material.

Spectroscopic Validation

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C).

  • MS (ESI+) : m/z 262.14 [M + H]+ .

Q & A

Q. What are the optimized synthetic routes for N-allyl-2-(2-ethylphenoxy)propanamide, and what reaction conditions are critical for yield improvement?

The synthesis typically involves multi-step reactions, including:

  • Allylation : Introduction of the allyl group via nucleophilic substitution under anhydrous conditions with a polar aprotic solvent (e.g., DMF) .
  • Phenoxy group coupling : Ullmann-type coupling or Mitsunobu reaction for ether formation, requiring catalysts like CuI or Pd-based systems .
  • Amide bond formation : Condensation of intermediates using coupling agents (e.g., EDC/HOBt) in dichloromethane or THF . Key conditions : Temperature control (60–80°C for allylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Confirm allyl protons (δ 5.1–5.8 ppm, multiplet) and phenoxy aromatic protons (δ 6.8–7.3 ppm). The carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .
  • IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of allyl group) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
  • Antimicrobial activity : Disk diffusion assay against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethylphenoxy group influence reactivity in substitution reactions?

The ethyl group introduces steric hindrance, slowing nucleophilic attack at the ortho position. Electron-donating effects from the phenoxy oxygen stabilize intermediates, favoring para-substitution in electrophilic reactions. Computational studies (DFT) can map charge distribution and transition states .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (IC₅₀/EC₅₀ determination) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Receptor binding assays : Radioligand competition studies (e.g., for opioid or kinase receptors) to confirm target specificity .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the allyl group with cyclopropyl or fluorinated moieties to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Introduce ester or carbamate groups at the amide nitrogen for controlled release .
  • LogP optimization : Adjust hydrophobicity via alkyl chain length modifications (CLOGP calculations) .

Methodological Guidance

Q. Table 1: Comparison of Synthetic Methods

StepMethod A (Ref )Method B (Ref )
Allylation reagentAllyl bromideAllyl chloride
SolventDMFTHF
CatalystK₂CO₃Pd(PPh₃)₄
Yield (%)6882
Purity (HPLC)95%98%

Key Takeaway : Pd-catalyzed coupling (Method B) offers higher yield and purity but requires stringent anhydrous conditions.

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